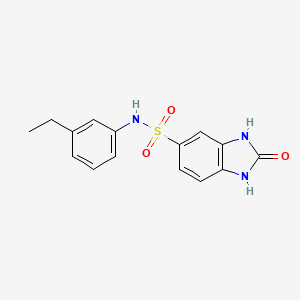
N-(3,4-dichlorophenyl)-3-(5-methyl-2-furyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dichlorophenyl)-3-(5-methyl-2-furyl)acrylamide, also known as DCF, is a chemical compound with potential applications in scientific research. It is a synthetic compound that has been developed through organic chemistry techniques. DCF has been shown to have various biochemical and physiological effects, which make it a promising candidate for further research.
作用机制
N-(3,4-dichlorophenyl)-3-(5-methyl-2-furyl)acrylamide works by reacting with certain enzymes and proteins in the body. It has been shown to inhibit the activity of some enzymes and activate others. N-(3,4-dichlorophenyl)-3-(5-methyl-2-furyl)acrylamide also reacts with reactive oxygen species, leading to the generation of fluorescent products.
Biochemical and Physiological Effects:
N-(3,4-dichlorophenyl)-3-(5-methyl-2-furyl)acrylamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors. N-(3,4-dichlorophenyl)-3-(5-methyl-2-furyl)acrylamide has also been shown to have anti-inflammatory effects and can reduce oxidative stress in cells.
实验室实验的优点和局限性
N-(3,4-dichlorophenyl)-3-(5-methyl-2-furyl)acrylamide has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be produced in large quantities and has a consistent purity. Additionally, N-(3,4-dichlorophenyl)-3-(5-methyl-2-furyl)acrylamide has a high degree of specificity, which means that it can target specific enzymes and proteins. However, there are also limitations to the use of N-(3,4-dichlorophenyl)-3-(5-methyl-2-furyl)acrylamide. It can be toxic to cells at high concentrations, and its effects can be influenced by the experimental conditions.
未来方向
There are several future directions for research on N-(3,4-dichlorophenyl)-3-(5-methyl-2-furyl)acrylamide. One potential direction is to investigate its potential as a therapeutic agent for cancer and other diseases. Another direction is to explore its use as a fluorescent probe for the detection of reactive oxygen species in cells. Additionally, further research could be done to optimize the synthesis method for N-(3,4-dichlorophenyl)-3-(5-methyl-2-furyl)acrylamide and to improve its specificity and effectiveness in lab experiments.
Conclusion:
In conclusion, N-(3,4-dichlorophenyl)-3-(5-methyl-2-furyl)acrylamide is a synthetic compound with potential applications in scientific research. It has been shown to have various biochemical and physiological effects, which make it a promising candidate for further research. Its mechanism of action involves reacting with certain enzymes and proteins in the body, and it has several advantages and limitations for use in lab experiments. There are several future directions for research on N-(3,4-dichlorophenyl)-3-(5-methyl-2-furyl)acrylamide, which could lead to new discoveries and applications in the field of biomedical research.
合成方法
N-(3,4-dichlorophenyl)-3-(5-methyl-2-furyl)acrylamide can be synthesized through a multistep organic synthesis process. The first step involves the preparation of 3-(5-methyl-2-furyl)acrylic acid, which is then reacted with 3,4-dichloroaniline to form the intermediate product. This intermediate is then subjected to further reactions to produce N-(3,4-dichlorophenyl)-3-(5-methyl-2-furyl)acrylamide.
科学研究应用
N-(3,4-dichlorophenyl)-3-(5-methyl-2-furyl)acrylamide has been shown to have potential applications in scientific research. It has been used as a tool to study the mechanism of action of various enzymes and proteins. N-(3,4-dichlorophenyl)-3-(5-methyl-2-furyl)acrylamide is also used as a fluorescent probe to detect the presence of reactive oxygen species in cells. Additionally, it has been used as a photosensitizer in photodynamic therapy.
属性
IUPAC Name |
(E)-N-(3,4-dichlorophenyl)-3-(5-methylfuran-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO2/c1-9-2-4-11(19-9)5-7-14(18)17-10-3-6-12(15)13(16)8-10/h2-8H,1H3,(H,17,18)/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCJJNFMROHMTEH-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(3-chlorobenzyl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5774655.png)
![isopropyl 4-cyano-5-[(3-fluorobenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B5774658.png)

![methyl 2-{2-[1-(2,5-dichloro-3-furyl)ethylidene]hydrazino}-4-(trifluoromethyl)-5-pyrimidinecarboxylate](/img/structure/B5774670.png)

![7,7-dimethyl-2-(methylthio)-4-(1-pyrrolidinyl)-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidine](/img/structure/B5774676.png)
![2-[(cyclohexylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5774679.png)
![3-cyclopentyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B5774683.png)


![methyl 2-({[(3,4-dimethoxybenzyl)amino]carbonyl}amino)benzoate](/img/structure/B5774695.png)
![2-(4-chlorophenyl)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5774714.png)
![methyl 4-methyl-2-[(2-methyl-3-furoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B5774717.png)